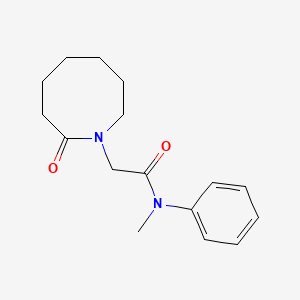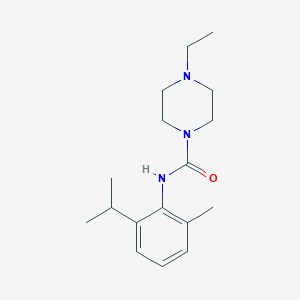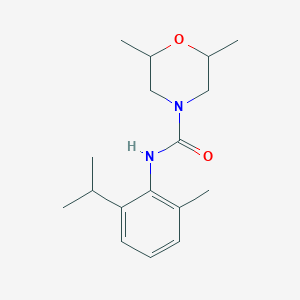
2,6-dimethyl-N-(2-methyl-6-propan-2-ylphenyl)morpholine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-dimethyl-N-(2-methyl-6-propan-2-ylphenyl)morpholine-4-carboxamide is a chemical compound that has been widely used in various scientific research applications. It is commonly referred to as DMCM, and its chemical formula is C18H28N2O2. DMCM belongs to the class of morpholine derivatives, which are known for their diverse biological activities.
Wirkmechanismus
DMCM acts as a competitive antagonist of the α4β3δ subunit of GABA-A receptors, binding to the receptor with high affinity and preventing the binding of GABA. This results in a reduction in the inhibitory neurotransmission mediated by GABA, leading to an increase in neuronal excitability. The mechanism of action of DMCM has been extensively studied, and it has been shown to have a high degree of selectivity for the α4β3δ subunit.
Biochemical and Physiological Effects:
DMCM has been shown to have a wide range of biochemical and physiological effects, primarily related to its action as a GABA-A receptor antagonist. It has been shown to increase neuronal excitability, leading to enhanced seizure susceptibility in animal models. DMCM has also been shown to have anxiogenic effects in animal models, suggesting a potential role in the treatment of anxiety disorders. Additionally, DMCM has been shown to have analgesic properties, potentially through its effects on GABA-A receptor-mediated pain pathways.
Vorteile Und Einschränkungen Für Laborexperimente
DMCM has several advantages as a pharmacological tool for scientific research. Its high selectivity for the α4β3δ subunit of GABA-A receptors makes it a valuable tool for investigating the physiological and pharmacological roles of this subunit. Additionally, its well-characterized mechanism of action and extensive use in scientific research make it a reliable and widely available tool. However, DMCM also has some limitations, primarily related to its potential for off-target effects and its complex pharmacokinetics.
Zukünftige Richtungen
There are several potential future directions for research on DMCM. One area of interest is the potential therapeutic applications of DMCM, particularly in the treatment of anxiety disorders and pain. Additionally, further research is needed to fully understand the physiological and pharmacological roles of the α4β3δ subunit of GABA-A receptors and the potential implications for the development of novel therapeutic agents. Finally, the development of new and improved analogs of DMCM may provide valuable tools for investigating the function of GABA-A receptors and their potential therapeutic applications.
Synthesemethoden
DMCM can be synthesized through a multi-step process involving the reaction of 2,6-dimethylphenyl isocyanate with morpholine in the presence of a base. The resulting intermediate is then treated with propan-2-ylmagnesium bromide, followed by reaction with 4-chlorobutyryl chloride to obtain the final product.
Wissenschaftliche Forschungsanwendungen
DMCM has been extensively used in scientific research as a pharmacological tool to study the function of GABA-A receptors. GABA-A receptors are ionotropic receptors that are widely distributed in the central nervous system and play a crucial role in regulating neuronal activity. DMCM acts as a selective antagonist of GABA-A receptors, specifically targeting the α4β3δ subunit. This makes it a valuable tool for investigating the physiological and pharmacological roles of this subunit in GABA-A receptor function.
Eigenschaften
IUPAC Name |
2,6-dimethyl-N-(2-methyl-6-propan-2-ylphenyl)morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-11(2)15-8-6-7-12(3)16(15)18-17(20)19-9-13(4)21-14(5)10-19/h6-8,11,13-14H,9-10H2,1-5H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIHORNHWHVMWPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)NC2=C(C=CC=C2C(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-dimethyl-N-(2-methyl-6-propan-2-ylphenyl)morpholine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[1-(5-Methylfuran-2-yl)-2-[[methyl(propan-2-yl)sulfamoyl]amino]ethyl]morpholine](/img/structure/B7512748.png)
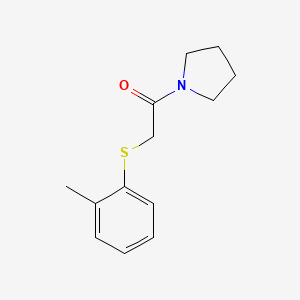

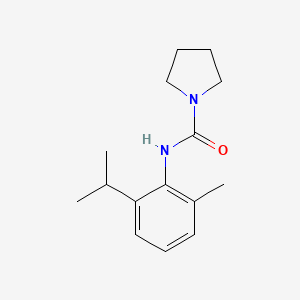
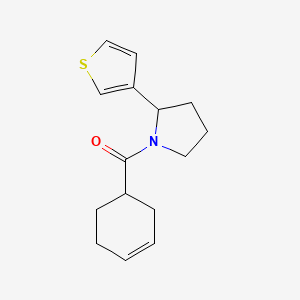
![N-[(4-chlorophenyl)methyl]-N-methylcyclopropanecarboxamide](/img/structure/B7512783.png)


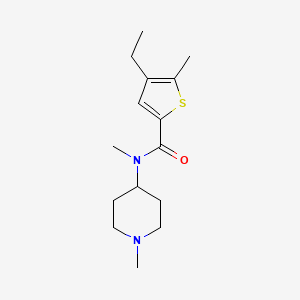
![N-[(4-chlorophenyl)methyl]-N,1-dimethylpyrrole-2-carboxamide](/img/structure/B7512813.png)
